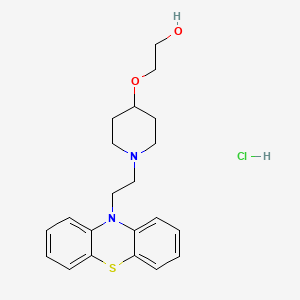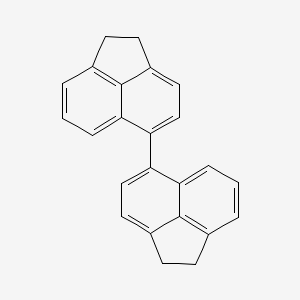
Platinum(2+);pyridine;tripropan-2-yl phosphite;tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous acid, tris(1-methylethyl) ester, platinum complex is a coordination compound that combines phosphorous acid, tris(1-methylethyl) ester with platinum
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid, tris(1-methylethyl) ester, platinum complex typically involves the reaction of phosphorous acid, tris(1-methylethyl) ester with a platinum precursor. One common method is to react phosphorous acid, tris(1-methylethyl) ester with platinum(II) chloride in an appropriate solvent under controlled conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions, purification steps to isolate the desired product, and quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Phosphorous acid, tris(1-methylethyl) ester, platinum complex can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum complex to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the phosphorous acid, tris(1-methylethyl) ester ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using other phosphine ligands or coordinating solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of platinum(IV) complexes, while reduction may yield platinum(0) or platinum(II) species.
Scientific Research Applications
Phosphorous acid, tris(1-methylethyl) ester, platinum complex has several scientific research applications:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Materials Science: It is studied for its potential use in the development of new materials with unique properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to the known cytotoxic properties of platinum complexes.
Chemistry: It is used in the study of coordination chemistry and the development of new ligands and complexes.
Mechanism of Action
The mechanism of action of phosphorous acid, tris(1-methylethyl) ester, platinum complex involves its interaction with molecular targets, such as DNA or proteins, depending on its application. In catalysis, the platinum center facilitates the activation of substrates and the formation of reaction intermediates. In medicinal applications, the platinum complex can bind to DNA, causing cross-linking and disrupting cellular processes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Phosphorous acid, tris(1-methylethyl) ester: A related compound without the platinum center, used as an intermediate in various chemical processes.
Platinum(II) chloride: A common platinum precursor used in the synthesis of various platinum complexes.
Other Platinum Complexes: Such as cisplatin and carboplatin, which are well-known for their anticancer properties.
Uniqueness
Phosphorous acid, tris(1-methylethyl) ester, platinum complex is unique due to the combination of phosphorous acid, tris(1-methylethyl) ester ligands with a platinum center. This combination imparts specific chemical properties and reactivity that are distinct from other platinum complexes or phosphorous acid esters alone.
Properties
CAS No. |
37773-49-2 |
|---|---|
Molecular Formula |
C28H52Cl4N2O6P2Pt2 |
Molecular Weight |
1106.6 g/mol |
IUPAC Name |
platinum(2+);pyridine;tripropan-2-yl phosphite;tetrachloride |
InChI |
InChI=1S/2C9H21O3P.2C5H5N.4ClH.2Pt/c2*1-7(2)10-13(11-8(3)4)12-9(5)6;2*1-2-4-6-5-3-1;;;;;;/h2*7-9H,1-6H3;2*1-5H;4*1H;;/q;;;;;;;;2*+2/p-4 |
InChI Key |
XAHFHEAACCTRMH-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)OP(OC(C)C)OC(C)C.CC(C)OP(OC(C)C)OC(C)C.C1=CC=NC=C1.C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)

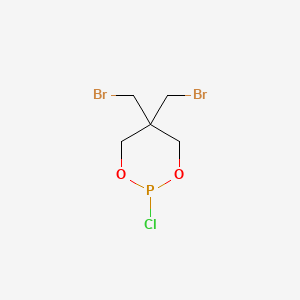
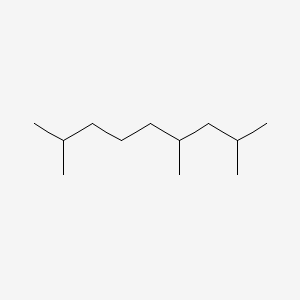

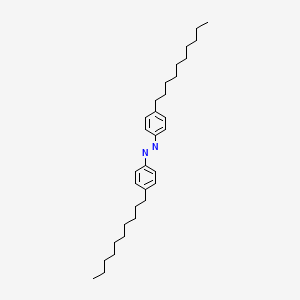
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)
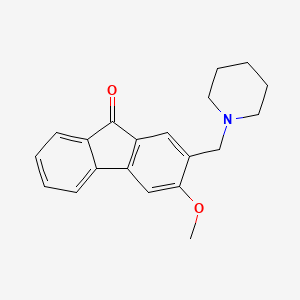
![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)

